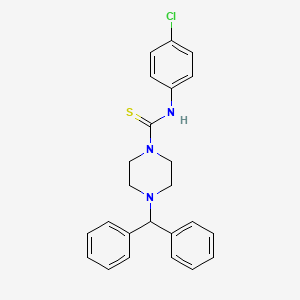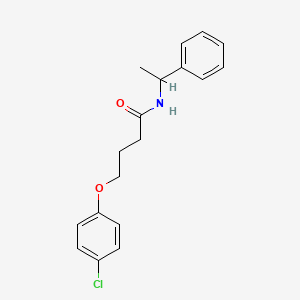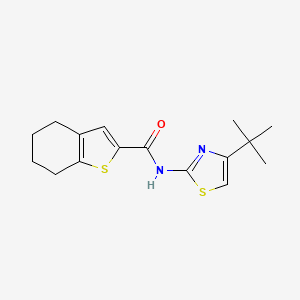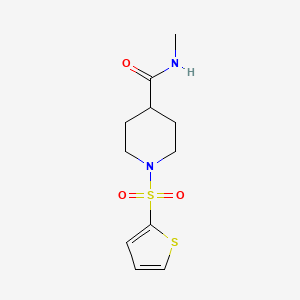
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFMSB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. In
Mécanisme D'action
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is believed to exert its therapeutic effects through the inhibition of protein kinases, specifically the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound inhibits the activation of MAPK by binding to the ATP-binding site of the protein kinase, preventing the phosphorylation of downstream targets and ultimately leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide for lab experiments is its low toxicity profile, which allows for higher doses to be used in experiments without causing harm to cells or animals. However, this compound is also relatively new and has not been extensively studied, which limits its potential for use in clinical trials and as a therapeutic agent.
Orientations Futures
There are several potential future directions for N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, research on the combination of this compound with other drugs or therapies may provide new insights into its potential as a treatment option. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 2-fluoro-5-(4-morpholinylsulfonyl)aniline. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-12-2-1-3-13(10-12)20-17(22)15-11-14(4-5-16(15)19)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKUTVSYBRYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)

![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
![3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4923610.png)


![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)
![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)